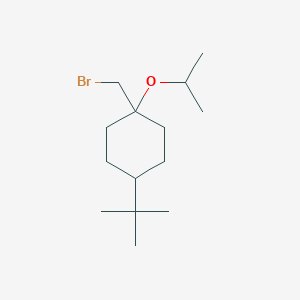![molecular formula C8H15Cl2N3O B15326668 [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxolane ring, making it an interesting subject for scientific studies.
Preparation Methods
The synthesis of [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride involves several steps. One common method includes the reaction of a pyrazole derivative with an oxolane derivative under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects. Industrial applications include its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride can be compared with other similar compounds, such as pyrazole derivatives and oxolane derivatives. These compounds share some structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the pyrazole and oxolane rings, which may confer unique properties and applications .
Properties
Molecular Formula |
C8H15Cl2N3O |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-3-6-1-2-12-8(6)7-4-10-11-5-7;;/h4-6,8H,1-3,9H2,(H,10,11);2*1H/t6-,8+;;/m0../s1 |
InChI Key |
IAOIETQIFHOLHR-OQUWVHHMSA-N |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CN)C2=CNN=C2.Cl.Cl |
Canonical SMILES |
C1COC(C1CN)C2=CNN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


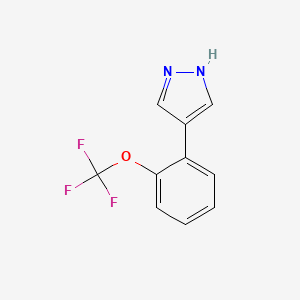
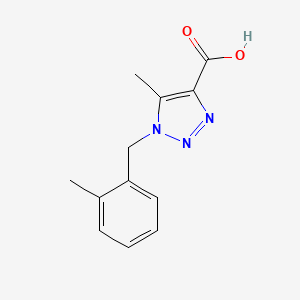

![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
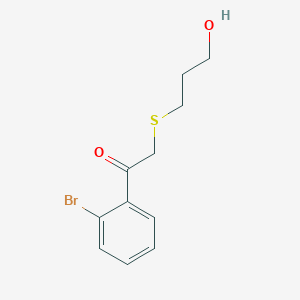

![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
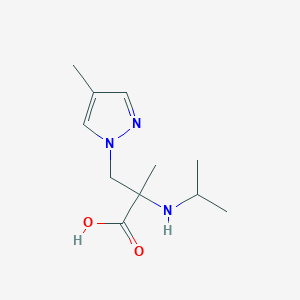

![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
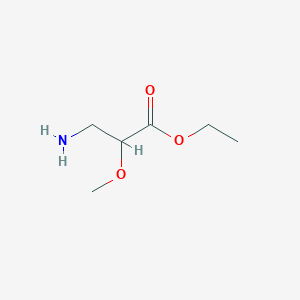
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)
